Nintedanib - 656247-17-5

Nintedanib

Catalog Number: EVT-287345
CAS Number: 656247-17-5
Molecular Formula: C31H33N5O4
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BIBF 1120 is an inhibitor of the receptor tyrosine kinases VEGFR, FGFR, and PDGFR (IC50s = 13-34, 37-610, 59, and 65 nM for VEGFR1-3, FGFR1-4, PDGFRα, and PDGFRβ, respectively). It is selective for VEGFR, FGFR, and PDGFR over a panel of 33 kinases but does inhibit FLT3, LCK, LYN, and Src (IC50s = 16-156 nM). BIBF 1120 inhibits growth factor-dependent proliferation of human umbilical vascular endothelial cells (HUVECs), human microvascular skin endothelial cells (HSMECs), human umbilical artery smooth muscle cells (HUASMCs), and bovine retinal pericytes (BRPs; EC50s = 7-290 nM). In vivo, BIBF 1120 (100 mg/kg) reduces tumor microvessel density and the number of PDGFRβ-expressing perivascular cells in a FaDu head and neck small cell carcinoma mouse xenograft model. It also inhibits tumor growth in a Caki-1 renal cancer mouse xenograft model. Formulations containing BIBF 1120 have been used in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer (NSCLC).
Nintedanib, also known as BIBF 1120, is an orally bioavailable inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR) and platelet derived growth factor receptor (PDGFR). Intedanib selectively binds to and inhibits vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, which may result in the induction of endothelial cell apoptosis; a reduction in tumor vasculature; and the inhibition of tumor cell proliferation and migration. On 11/15/2014, FDA approved Nintedanib for the treatment of idiopathic pulmonary fibrosis (IPF).
Classification and Source

Nintedanib, also known by its developmental code BIBF1120, is classified as a multi-target tyrosine kinase inhibitor. It primarily inhibits several receptor tyrosine kinases involved in angiogenesis and fibrosis, specifically targeting the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR) families, as well as Src and Flt-3 kinases . It is sourced from a lead optimization program aimed at developing small-molecule inhibitors for angiogenesis .

Synthesis Analysis

The synthesis of nintedanib has been explored through various methods, highlighting its complex chemical structure. Key synthetic routes include:

  1. Decarboxylative Cyclization: This method involves the formation of oxindole derivatives through the decarboxylation of appropriate precursors under acidic conditions .
  2. Eschenmoser Coupling Reaction: This approach utilizes substituted bromooxindoles in a coupling reaction to construct the core structure of nintedanib .
  3. Condensation Reactions: Nintedanib can also be synthesized through condensation reactions involving 2-oxoindole derivatives and benzaldehyde compounds, followed by halogenation and further condensation under alkaline conditions .

These methods emphasize efficiency and yield improvement, with some processes achieving over 80% recovery rates while minimizing environmental impact .

Molecular Structure Analysis

Nintedanib's molecular structure is characterized by a complex arrangement that includes an oxindole core. Its chemical formula is C21H24N4O4SC_{21}H_{24}N_4O_4S, with a molecular weight of approximately 432.51 g/mol. The structure features:

  • Oxindole Core: A bicyclic structure that contributes to its biological activity.
  • Substituted Aromatic Rings: These enhance binding affinity to target kinases.
  • Functional Groups: Including methoxy and sulfonate groups that are critical for solubility and pharmacokinetics.

The three-dimensional conformation plays a crucial role in its interaction with target receptors, facilitating effective inhibition of the angiogenic pathways involved in tumor growth and fibrosis .

Chemical Reactions Analysis

Nintedanib undergoes several key chemical reactions during its synthesis:

  1. Condensation Reactions: Involves the reaction between 2-oxoindole derivatives and aldehydes to form intermediates that are further processed.
  2. Halogenation: Substitution reactions introduce halogen atoms into the molecular framework, enhancing reactivity.
  3. Decarboxylation: This reaction is pivotal for forming the oxindole structure from carboxylic precursors.

These reactions are optimized for conditions such as temperature (ranging from 20°C to 140°C) and solvent choice (including alcohols and hydrocarbons) to maximize yield and purity .

Mechanism of Action

Nintedanib exerts its pharmacological effects primarily through inhibition of multiple receptor tyrosine kinases involved in signaling pathways that promote angiogenesis and fibrosis:

  • Inhibition of VEGFR: Reduces vascular permeability and tumor growth by blocking angiogenesis.
  • Inhibition of PDGFR: Alters fibroblast activity, thereby reducing fibrosis progression.
  • Inhibition of FGFR: Disrupts signaling pathways that contribute to tumor proliferation.

Clinical studies have demonstrated significant efficacy in treating non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF), underscoring its role as a multi-faceted therapeutic agent .

Physical and Chemical Properties Analysis

Nintedanib exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water, which affects its bioavailability.
  • Stability: Stable under acidic conditions but sensitive to light.
  • Melting Point: Approximately 145–150°C.

These properties are critical for formulation development and influence the drug's pharmacokinetics .

Applications

Nintedanib is primarily applied in:

  1. Oncology: Used for treating various solid tumors including NSCLC and ovarian cancer due to its anti-angiogenic properties.
  2. Pulmonary Medicine: Approved for managing idiopathic pulmonary fibrosis, showcasing its effectiveness in reducing disease progression.
  3. Research Applications: Utilized in studies exploring angiogenesis mechanisms and potential treatments for other fibrotic diseases.

The compound's multi-targeting ability makes it a valuable tool in both clinical settings and research environments focused on cancer therapy and fibrosis management .

Properties

CAS Number

656247-17-5

Product Name

Nintedanib

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Molecular Formula

C31H33N5O4

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3

InChI Key

XZXHXSATPCNXJR-ZIADKAODSA-N

SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

BIBF1120; BIBF 1120; BIBF-1120; Nintedanib. Brand name: Vargatef.

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)OC)NC3=O)C5=CC=CC=C5

Isomeric SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)OC)NC3=O)/C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.